N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel and efficient method of synthesis of 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives was reported, catalyzed by ferric hydrogensulfate in ethanol under reflux . A series of acenaphtho[1,2-d]imidazoles was synthesized in good to excellent yields from aromatic aldehydes, acenaphthylene-1,2-dione, and ammonium acetate .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, a multicomponent reaction of aromatic aldehydes, acenaphthylene-1,2-dione, and ammonium acetate in the presence of a catalytic amount of Fe(HSO4)3 proceeds in good to excellent yields .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemosensors for Cyanide Anions
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide derivatives have been synthesized and evaluated for their photophysical properties and recognition capabilities for cyanide anions. These compounds exhibit significant fluorescence quenching upon interaction with cyanide, making them potential chemosensors for detecting this toxic ion. The specific derivative, showing perfect planarity, allows for efficient interaction and recognition of cyanide anions, observable by a color change from yellow to colorless under naked eye inspection (Wang et al., 2015).
Antimicrobial Activity
Another application involves the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showcasing considerable antimicrobial activity against various bacterial strains. This study highlights the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing fight against resistant bacterial infections (Raval et al., 2012).
Analgesic and Anti-inflammatory Activity
Research also indicates the synthesis of novel derivatives with potential analgesic and anti-inflammatory activity. These compounds demonstrate promising results in preclinical evaluations, suggesting their potential for development into new therapeutic agents for managing pain and inflammation (Deep et al., 2012).
Cytotoxic Activity
Derivatives of this compound have been synthesized using ultrasound-promoted methods and evaluated for their cytotoxic activity against human keratinocytes (HaCaT cells). The research demonstrates the potential of these compounds in developing treatments for skin-related diseases or conditions, with one specific compound showing potent cytotoxic activity (Gomha & Khalil, 2012).
Future Directions
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12N2O3S/c26-21(16-11-13-5-1-2-10-17(13)28-22(16)27)25-23-24-19-14-8-3-6-12-7-4-9-15(18(12)14)20(19)29-23/h1-11H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOZDDLDYPLXGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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